2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with hydrazinyl and pyrrolidinyl groups. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known for their diverse biological activities .
Mode of Action
A related compound was found to inhibit tubulin polymerization, induce g2/m arrest, and trigger apoptosis through the mitochondrial pathway
Biochemical Pathways
Given the potential tubulin inhibition and induction of apoptosis, it can be inferred that the compound may affect cell cycle regulation and apoptosis pathways .
Result of Action
A related compound was found to exhibit strong antiproliferative activities against cancer cell lines , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . Subsequent functionalization with hydrazine and pyrrolidine derivatives yields the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the hydrazinyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl groups but different core structures, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the combination of its hydrazinyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIHALAZICVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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